6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with the molecular formula C9H9ClIN3. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrazolo[4,3-c]pyridine core, which is further substituted with an isopropyl group. It is a pale-yellow to yellow-brown solid and has a molecular weight of 321.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine typically involves the formation of the pyrazolo[4,3-c]pyridine core followed by the introduction of chlorine, iodine, and isopropyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and iodine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms .
Comparison with Similar Compounds
Similar Compounds
6-chloro-1H-pyrazolo[4,3-c]pyridine: Lacks the iodine and isopropyl substituents.
3-iodo-1H-pyrazolo[4,3-c]pyridine: Lacks the chlorine and isopropyl substituents.
1-isopropyl-1H-pyrazolo[4,3-c]pyridine: Lacks the chlorine and iodine substituents.
Uniqueness
6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine is unique due to the combination of chlorine, iodine, and isopropyl groups on the pyrazolo[4,3-c]pyridine core. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
6-chloro-3-iodo-1-propan-2-ylpyrazolo[4,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)14-7-3-8(10)12-4-6(7)9(11)13-14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMQCMBHQZOCHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC(=NC=C2C(=N1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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